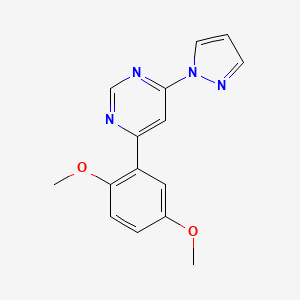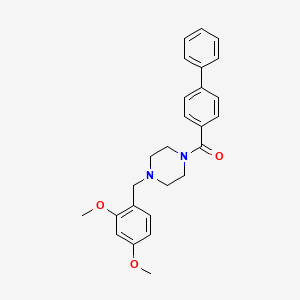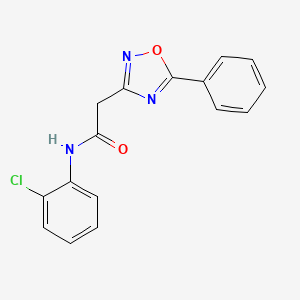
N~1~-isopropyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-isopropyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NIPGB, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NIPGB is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
NIPGB targets a specific protein by binding to a specific site on the protein, inhibiting its activity. The exact mechanism of action of NIPGB is still being studied, but it is believed to involve the disruption of protein-protein interactions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
NIPGB has been shown to have a range of biochemical and physiological effects, depending on the specific protein it targets. In cancer cells, NIPGB has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease and Parkinson's disease, NIPGB has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NIPGB in lab experiments is its specificity. NIPGB targets a specific protein, making it a useful tool for studying the role of that protein in various biological processes. However, one limitation of using NIPGB is that it may not be effective in all cell types or disease models, as the specific protein it targets may not be present or may not be the primary driver of the disease.
Orientations Futures
There are several future directions for the study of NIPGB. One area of research is the identification of additional protein targets for NIPGB, which could expand its potential applications in drug discovery and development. Another area of research is the optimization of the synthesis method to produce NIPGB in larger quantities and with even higher purity. Additionally, further studies are needed to fully understand the mechanism of action of NIPGB and its potential applications in various disease models.
Méthodes De Synthèse
The synthesis of NIPGB involves several steps, including the reaction of 4-nitroaniline with isopropyl chloroformate, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final step involves the reaction of the intermediate with glycine to form NIPGB. The synthesis method has been optimized to produce high yields of NIPGB with excellent purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
NIPGB has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. NIPGB has also been studied for its potential use as a tool compound in chemical biology research.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13(2)18-17(21)12-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKPTVMZSHKNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5109517.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)

![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)